(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid” is a complex organic compound. It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxylic acid group (-COOH), and an allyloxy carbonyl group (-(CH2=CH-CH2)-O-CO-) attached to the carbon skeleton . Amino acids are the basic building blocks of proteins and are the most important type of amino acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The molecule contains an amino group bonded to a carbon atom, which is also bonded to a carboxylic acid group . The R group, or side chain, of this amino acid would contain the allyloxy carbonyl group .Chemical Reactions Analysis
Amino acids can undergo numerous chemical reactions due to their various chemical functionalities . Two reactions of particular importance are the formation of a peptide bond and the oxidation of cysteine . The peptide bond forms when the carboxylic acid group of one amino acid reacts with the amine group of another . The carbonyl group in the molecule can react with strong nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. Amino acids have high melting points and are soluble in water due to the formation of zwitterions . The R groups of amino acids have distinct chemistries and can differ in their size, polarity, charge, and bonding potentials .Scientific Research Applications
-
Amino-functionalized carbon nanomaterials :
- Application: Amino groups are known for enhancing the dispersion, solubilization, and processability of materials, particularly carbon-based nanomaterials (CNMs). They unlock new strategies for the interaction between nanomaterials and other molecules .
- Method: The introduction of amino groups in CNMs and the subsequent preparation of highly engineered ad hoc nanostructures for practical applications .
-
Straight-chain ω-amino-α,β-unsaturated carbonyl compounds :
- Application: These compounds have been recognized as versatile organic synthons participating in various organocatalytic reactions for the creation of five- and six-membered saturated nitrogen-containing heterocycles .
- Results: These compounds are important subunits in a broad range of naturally occurring compounds, biologically active molecules, and drugs .
Safety And Hazards
Future Directions
The future directions for the study and use of this compound could include further exploration of its synthesis methods, investigation of its potential applications, and detailed study of its physical and chemical properties. It could also be interesting to explore its potential uses in the pharmaceutical, agrochemical, and dyestuff fields .
properties
IUPAC Name |
(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZPOGGPUVRZMI-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426465 |
Source
|
Record name | H-D-Lys(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid | |
CAS RN |
274260-42-3 |
Source
|
Record name | H-D-Lys(Alloc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.